16-Desoxycucurbitacin V

Description

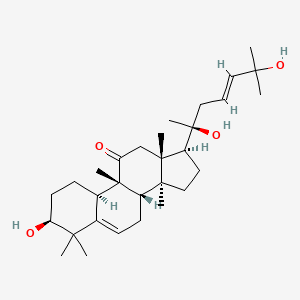

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H48O4/c1-25(2,33)15-9-16-29(7,34)21-14-17-27(5)22-12-10-19-20(11-13-23(31)26(19,3)4)30(22,8)24(32)18-28(21,27)6/h9-10,15,20-23,31,33-34H,11-14,16-18H2,1-8H3/b15-9+/t20-,21+,22+,23+,27+,28-,29+,30+/m1/s1 |

InChI Key |

ZGPQRNOLHWQHKO-VJKGUMCCSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O |

Canonical SMILES |

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C(C)(CC=CC(C)(C)O)O)C)C)C)O)C |

Origin of Product |

United States |

Occurrence, Isolation, and Elucidation Methodologies for 16 Desoxycucurbitacin V

Botanical and Microbial Sources of 16-Desoxycucurbitacin V

The biosynthesis of cucurbitacins is a complex process, primarily initiated from the precursor cucurbitadienol (B1255190), which is formed from 2,3-oxidosqualene (B107256) by the enzyme oxidosqualene cyclase. mdpi.com The vast diversity within the cucurbitacin family arises from subsequent modifications to this basic structure. nih.gov

Identification of Specific Plant Genera and Species

Cucurbitacins are hallmark compounds of the Cucurbitaceae family, which includes common gourds, melons, and pumpkins. wikipedia.org However, their presence is not limited to this family; they have been identified in a wide array of other plant families. wikipedia.orgphcogrev.com

While specific research identifying the natural source of this compound is not extensively documented in publicly available literature, the occurrence of structurally related cucurbitacins provides insight into its likely botanical origins. For instance, a study on the fruits and stem bark of Elaeocarpus chinensis (family Elaeocarpaceae) led to the isolation of several new 16,23-epoxycucurbitacin derivatives. nih.govnih.gov This highlights that plant families beyond Cucurbitaceae are not only sources of common cucurbitacins but also of their unique and modified analogues. The search for this compound would logically extend to genera within these known cucurbitacin-producing families.

Table 1: Plant Families Known to Produce Cucurbitacin Compounds

| Family Name | Examples of Genera |

|---|---|

| Cucurbitaceae | Cucumis, Citrullus, Momordica, Ecballium |

| Elaeocarpaceae | Elaeocarpus |

| Scrophulariaceae | Scrophularia |

| Begoniaceae | Begonia |

| Brassicaceae | Iberis |

| Rosaceae | Purshia |

This table is a summary of families known to produce cucurbitacins in general, which are potential sources for specific derivatives like this compound. Source: wikipedia.orgphcogrev.com

Exploration of Microorganism-Associated Production

The production of cucurbitacins is predominantly associated with plants. The exploration of microbial sources for the de novo synthesis of these complex triterpenoids is an emerging field but is not yet established as a primary production method. However, microorganisms have been successfully used for the biotransformation of existing cucurbitacins. For example, studies have demonstrated the microbial transformation of Cucurbitacin E 2-O-β-D-glucopyranoside and Cucurbitacin I-O-β-D-glucopyranoside into other derivatives. mdpi.comacs.org This indicates a potential for utilizing microbial enzymes as biocatalysts to produce novel or rare cucurbitacin analogues, which could theoretically include pathways to synthesize this compound from more abundant precursors.

Advanced Extraction and Enrichment Techniques for Natural Products

The isolation of pure this compound from a raw plant matrix requires a multi-step process involving initial extraction to create a crude mixture, followed by enrichment and purification.

Optimization of Solvent-Based Extraction Protocols

Conventional solvent-based extraction is a foundational step in isolating cucurbitacins. These compounds are moderately polar, making them soluble in various organic solvents. phcogrev.com The process typically begins with macerating dried and powdered plant material in a suitable solvent.

Commonly used solvents include methanol (B129727), ethanol (B145695), and chloroform (B151607). phcogrev.comresearchgate.netresearchgate.net A typical protocol involves extracting the plant material with methanol, followed by partitioning the resulting extract between a chloroform and water mixture. phcogrev.com The cucurbitacins preferentially move to the chloroform phase, which is then concentrated to yield a crude extract enriched with these compounds. google.com

Optimization of this process is critical for maximizing yield. Studies on related cucurbitacins have shown that variables such as the solid-to-solvent ratio, extraction time, temperature, and particle size of the plant material significantly influence the extraction efficiency. nih.gov For example, in the extraction of cucurbitacins from Diplocyclos palmatus, optimal conditions were determined to be a 1:30 solid-to-solvent ratio at 50°C for 30 minutes using chloroform. nih.gov

Table 2: Parameters for Conventional Solvent Extraction of Cucurbitacins

| Parameter | Description | Influence on Extraction |

|---|---|---|

| Solvent Choice | Methanol, Ethanol, Chloroform are common. phcogrev.com | Affects selectivity and yield based on the polarity of the target cucurbitacin. |

| Solid-to-Solvent Ratio | Ratio of plant material (g) to solvent volume (mL). | A higher solvent volume can increase extraction but may require more energy for concentration. nih.gov |

| Temperature | The temperature at which extraction is performed. | Higher temperatures can increase solubility and diffusion but may degrade thermolabile compounds. nih.gov |

| Extraction Time | Duration of contact between the solvent and plant material. | Longer times can increase yield up to a point of equilibrium. nih.gov |

| Particle Size | The fineness of the ground plant material. | Smaller particle sizes increase the surface area available for extraction, improving efficiency. nih.gov |

Development of Green Chemistry Extraction Methodologies

In response to the environmental impact of conventional solvents, green extraction techniques are being increasingly developed for natural products. These methods aim to reduce solvent consumption and energy usage. For terpenoids like cucurbitacins, promising green techniques include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). nih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes micro-fractures, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times compared to conventional methods.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and water within the plant material. This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release the target compounds into the solvent. This method is known for its high speed and efficiency. nih.gov

Both UAE and MAE have been shown to be effective for extracting cucurbitacins, with one study noting that these methods significantly inhibited certain enzymes, suggesting a potent extraction of bioactive compounds. nih.gov

Chromatographic Separation Strategies for this compound Isolation

Following initial extraction, the crude mixture contains numerous compounds. The final purification of this compound requires sophisticated chromatographic techniques to separate it from other structurally similar cucurbitacins and impurities. google.com

Chromatography operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. phcogrev.com For cucurbitacin separation, column chromatography is a fundamental method. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase typically consists of a gradient system of solvents, such as a mixture of chloroform and methanol or ethyl acetate (B1210297) and benzene. phcogrev.com

More advanced and efficient techniques are often employed for final purification and analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to pass the mobile phase through a column packed with very fine particles. A reversed-phase HPLC with a gradient of acetonitrile (B52724) in water is a documented method for analyzing and separating multiple cucurbitacin analogues. phcogrev.com

Over-Pressure Layer Chromatography (OPLC): OPLC is a liquid chromatographic technique that bridges thin-layer chromatography (TLC) and HPLC. It has been successfully used to purify several cucurbitacins from an ethanol extract of Hemsleya gigantha, yielding pure compounds like cucurbitacin F and its derivatives. nih.gov

Flash Column Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to speed up the separation process, making it a preferred method for purifying cucurbitacins from a partially purified extract. google.com

The isolation of specific cucurbitacins, such as the epoxy-cucurbitacin derivatives from Elaeocarpus chinensis, often involves a combination of these techniques, starting with column chromatography on silica gel and followed by purification using preparative HPLC. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-oxidosqualene |

| Acetonitrile |

| Benzene |

| Chloroform |

| Cucurbitacin B |

| Cucurbitacin E |

| Cucurbitacin E 2-O-β-D-glucopyranoside |

| Cucurbitacin F |

| Cucurbitacin I |

| Cucurbitacin I-O-β-D-glucopyranoside |

| Cucurbitadienol |

| Ethanol |

| Ethyl acetate |

High-Performance Liquid Chromatography (HPLC) Applications for Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification of this compound. Preparative HPLC, in particular, is instrumental in obtaining the compound in high purity. A typical HPLC method for the separation of cucurbitacins involves a reversed-phase column, such as a C18 column. oup.comresearchgate.net

The mobile phase composition is critical for achieving optimal separation. A common approach utilizes a gradient elution system, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with the addition of a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape and resolution. oup.com For instance, a gradient might start with a higher proportion of water and gradually increase the organic solvent concentration to elute compounds with increasing hydrophobicity. oup.com The detection of the eluting compounds is commonly performed using a UV detector, as cucurbitacins exhibit characteristic UV absorbance.

Table 1: Illustrative HPLC Parameters for Cucurbitacin Separation

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% Acetic Acid), B: Acetonitrile (with 0.1% Acetic Acid) |

| Gradient | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 20 µL |

This table represents a generalized set of parameters and may require optimization for the specific separation of this compound.

Utilization of Countercurrent Chromatography and Other Preparative Techniques

Before the final purification by HPLC, preliminary separation steps are often necessary. Column chromatography over silica gel is a widely used initial step to fractionate the crude plant extract. nih.gov Solvents of increasing polarity, such as mixtures of hexane, ethyl acetate, and methanol, are used to elute different fractions.

Countercurrent chromatography (CCC) has emerged as a powerful preparative technique for the separation of natural products, including cucurbitacins. nih.govnih.gov CCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and sample degradation. The choice of the two-phase solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target compound. A variety of solvent systems, often composed of hexane, ethyl acetate, methanol, and water in different ratios, can be employed. nih.gov The fractions obtained from CCC are typically further purified by preparative HPLC to yield pure this compound.

Analytical Methodologies for Purity Assessment and Structural Confirmation

Once isolated, the identity and purity of this compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Integration of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to determine the connectivity of atoms and the relative stereochemistry of the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Data for a Cucurbitacin Scaffold

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 35.4 | 1.65 (m), 1.75 (m) |

| 2 | 28.2 | 1.90 (m), 2.10 (m) |

| 3 | 78.1 | 3.25 (dd, J = 11.0, 4.5) |

| ... | ... | ... |

| 26 | 29.8 | 1.25 (s) |

| 27 | 29.8 | 1.25 (s) |

This table provides a representative example of NMR data for a cucurbitacin-type structure and does not represent the actual data for this compound, which would require experimental determination.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which allows for the calculation of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to confirm the identity of the cucurbitane skeleton and the nature of the side chains. nih.govnih.gov

Chiral Analysis and Absolute Stereochemical Determination

Cucurbitacins possess multiple chiral centers, making the determination of their absolute stereochemistry a critical aspect of their characterization. While NMR can establish the relative stereochemistry, other techniques are often required to determine the absolute configuration. Chiral High-Performance Liquid Chromatography (chiral HPLC) is a technique that can be employed to separate enantiomers. This involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

In some cases, the absolute configuration can be determined by X-ray crystallography if a suitable single crystal of the compound can be obtained. nih.gov This technique provides a definitive three-dimensional structure of the molecule.

Advanced Purity Profiling and Quantification Techniques

The purity of the isolated this compound is paramount for any subsequent biological or chemical studies. HPLC is a standard method for assessing purity, where a pure compound should ideally show a single peak. oup.com

Quantitative NMR (qNMR) has gained prominence as a highly accurate method for determining the absolute purity of organic molecules without the need for an identical reference standard. youtube.commdpi.comacs.orgox.ac.uk In qNMR, a certified internal standard with a known concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to that of the internal standard. This technique offers a high degree of accuracy and is becoming increasingly important in the quality control of natural products.

Biosynthetic Pathways and Metabolic Engineering of 16 Desoxycucurbitacin V

Precursor Identification and Elucidation of Biosynthetic Intermediates

The biosynthesis of all cucurbitacins, including 16-Desoxycucurbitacin V, originates from the mevalonate (B85504) (MVA) pathway. nih.gov This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov

The key steps leading to the core cucurbitane skeleton are as follows:

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon molecule, FPP. nih.gov

Squalene (B77637) Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase (SQS) to produce the 30-carbon linear hydrocarbon, squalene. nih.gov

Epoxidation: Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256). nih.govnih.gov This molecule is a critical branch point, serving as the last common precursor for the synthesis of various triterpenoids, including phytosterols (B1254722) and cucurbitacins. frontiersin.org

Cyclization to Cucurbitadienol (B1255190): The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene into the tetracyclic cucurbitane skeleton, cucurbitadienol. nih.govfrontiersin.org This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (Bi). frontiersin.orgmaxapress.com Cucurbitadienol represents the foundational scaffold upon which a series of modifications will occur to generate the vast diversity of cucurbitacins. nih.govmaxapress.com

Following the formation of cucurbitadienol, a series of post-cyclization modifications, primarily hydroxylations and acetylations, lead to the various cucurbitacin derivatives. For this compound (25-O-acetyl-cucurbitacin F), the pathway would proceed through intermediates like Cucurbitacin F. In a study on Luffa acutangula, Cucurbitacin F was detected at significantly higher levels in bitter genotypes compared to non-bitter ones, alongside other cucurbitacins like isocucurbitacin B and cucurbitacin D, suggesting a shared and active biosynthetic pathway. frontiersin.org The final step to yield this compound would be the acetylation at the C-25 hydroxyl group of Cucurbitacin F.

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Precursor/Intermediate | Description | Key Enzyme(s) |

| Acetyl-CoA | Starting substrate for the MVA pathway. | Multiple enzymes in MVA pathway |

| 2,3-Oxidosqualene | The linear triterpenoid (B12794562) precursor that undergoes cyclization. nih.gov | Squalene epoxidase (SQE) |

| Cucurbitadienol | The core tetracyclic skeleton of all cucurbitacins. frontiersin.orgmaxapress.com | Cucurbitadienol synthase (Bi/OSC) |

| Cucurbitacin F | The direct precursor to this compound, requiring acetylation. | Cytochrome P450s (CYPs) |

Enzymology of this compound Formation

The structural diversity of cucurbitacins is a direct result of the activity of various modifying enzymes that act on the cucurbitadienol backbone. maxapress.com The formation of this compound is dependent on the sequential and specific actions of several enzyme families, most notably Cytochrome P450 monooxygenases and acyltransferases.

Oxidosqualene Cyclases (OSC): As mentioned, cucurbitadienol synthase (Bi) is the key OSC that initiates the pathway by forming the cucurbitane skeleton. frontiersin.org Its activity is the gateway to the entire family of cucurbitacin compounds.

Cytochrome P450s (CYPs): This superfamily of enzymes is responsible for the extensive oxidation and hydroxylation at various carbon positions on the cucurbitadienol core. frontiersin.orgmaxapress.com These modifications are crucial for creating the specific cucurbitacin profiles found in different species. For instance, the pathway to Cucurbitacin E in watermelon involves CYPs that catalyze hydroxylation at C-2 and C-20, and the formation of a carbonyl group at C-11. maxapress.com The synthesis of Cucurbitacin F, the precursor to this compound, would similarly involve a specific suite of CYP enzymes to achieve its unique hydroxylation pattern (at C-2, C-5, and C-20). The "desoxy" nature of the target compound at the C-16 position implies the absence of a CYP450-mediated hydroxylation at this site, a common modification for other cucurbitacins like Cucurbitacin B. nih.gov

Acyltransferases (ACTs): After hydroxylation by CYPs, acyltransferases catalyze the addition of acetyl groups to the hydroxylated intermediates. maxapress.com This acetylation is often the final step in the biosynthesis of many cucurbitacins. frontiersin.org A study in watermelon identified a specific acetyltransferase, ACT3 (Cla022713), that exhibits catalytic activity for C-16 O-acetylation on various cucurbitacin substrates like CuB, CuD, and CuI. nih.gov Conversely, other characterized ACTs are specific to the C-25 hydroxyl group. nih.gov The formation of this compound (25-O-acetyl-cucurbitacin F) would require a C-25 specific acetyltransferase acting on Cucurbitacin F.

The enzymatic transformations in cucurbitacin biosynthesis are highly specific. CYPs function as monooxygenases, utilizing molecular oxygen and NADPH to introduce hydroxyl groups onto the sterically complex triterpenoid scaffold. The regioselectivity of these enzymes dictates which carbon atom is oxidized, leading to the vast array of cucurbitacin structures.

The mechanism of acetyltransferases involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to a specific hydroxyl group on the cucurbitacin intermediate. The substrate specificity of these ACTs is critical. For example, the ACT responsible for Cucurbitacin E synthesis specifically acetylates the C-25 hydroxyl of cucurbitacin I. nih.gov Similarly, the formation of this compound relies on an ACT that can recognize and acetylate the C-25 hydroxyl of Cucurbitacin F. The absence of a C-16 hydroxyl group in Cucurbitacin F prevents enzymes like the watermelon ACT3 from acting at this position, thus ensuring the "16-Desoxy" characteristic is maintained. nih.gov

Genetic Basis of this compound Biosynthesis

The production of cucurbitacins is genetically controlled, with the biosynthetic genes often organized in clusters on the chromosome. This co-localization facilitates their coordinated expression.

Research in cucumber, melon, and watermelon has revealed that the genes for cucurbitacin biosynthesis are often located in conserved syntenic loci. nih.gov In cucumber (Cucumis sativus), a key cluster on chromosome 6 contains the Bi gene (an OSC), three CYP450 genes, and an acyltransferase (ACT). nih.gov Similar gene clusters have been identified in melon and watermelon. nih.gov

A comparative analysis of Luffa and cucumber genomes also showed that the genes for Bi, CYP450s, and ACT are located in conserved syntenic regions, forming a cucurbitacin biosynthesis cluster. frontiersin.org While a specific gene cluster for this compound has not been explicitly defined, it is highly probable that the genes responsible for its synthesis are part of such a cluster in the producing plant species. Identifying the specific CYP450s that produce the Cucurbitacin F backbone and the specific ACT that acetylates it at C-25 within these clusters is a key area for future research. Metabolic engineering studies in Cucurbita pepo hairy roots have shown that its main cucurbitacin biosynthetic cluster is split between two chromosomes. frontiersin.org

The expression of cucurbitacin biosynthetic genes is tightly regulated, often in a tissue-specific manner and in response to environmental stimuli. frontiersin.org In cucumber, two basic helix-loop-helix (bHLH) transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit), control the tissue-specific expression of the biosynthetic genes. nih.gov These transcription factors can activate the promoters of key genes like Bi, effectively acting as master switches for the entire pathway. maxapress.com

Similarly, studies in melon and watermelon have identified orthologous bHLH transcription factors that regulate cucurbitacin biosynthesis in roots and fruits. nih.gov In Luffa, the expression of LaBi, LaACT, and several LaCYP450s was found to be significantly upregulated in the bitter genotype. frontiersin.org Furthermore, their expression was induced by drought stress and abscisic acid (ABA), and a transcription factor, AREB1, was shown to bind to the LaBi promoter to activate its expression. frontiersin.org This indicates that the biosynthesis of cucurbitacins, likely including this compound, is integrated into the plant's stress response networks. The ability to induce cucurbitacin biosynthesis using these transcription factors has been demonstrated as a potential biotechnological tool. nih.gov

Table 2: Genes and Enzymes Implicated in Cucurbitacin Biosynthesis

| Gene/Enzyme Family | Abbreviation | Function in Pathway | Plant Source Example |

| Oxidosqualene Cyclase | OSC / Bi | Cyclization of 2,3-oxidosqualene to cucurbitadienol. frontiersin.org | Cucumis sativus, Luffa acutangula |

| Cytochrome P450 | CYP | Hydroxylation and oxidation of the cucurbitadienol core. maxapress.com | Cucumis sativus, Citrullus lanatus |

| Acyltransferase | ACT | Acetylation of hydroxylated cucurbitacin intermediates. maxapress.com | Citrullus lanatus, Cucumis sativus |

| Basic Helix-Loop-Helix TF | bHLH (e.g., Bt, Bl) | Transcriptional regulation of biosynthetic genes. nih.gov | Cucumis sativus, Cucumis melo |

Metabolic Engineering Approaches for Enhanced Production or Pathway Diversification

Metabolic engineering offers a powerful suite of tools to enhance the production of valuable natural products like this compound and to diversify the cucurbitacin pathway to generate novel compounds. These approaches typically involve the use of heterologous expression systems and the application of protein engineering techniques such as directed evolution.

Development of Heterologous Expression Systems for Production

The production of this compound in its native plant sources is often low, making extraction and purification challenging and costly. Heterologous expression, which involves transferring the biosynthetic genes into a well-characterized microbial or plant host, presents a promising alternative for scalable and sustainable production. frontiersin.orgnih.gov

The biosynthesis of cucurbitacins begins with the cyclization of 2,3-oxidosqualene to form the core scaffold, cucurbitadienol, a reaction catalyzed by the enzyme oxidosqualene cyclase (OSC). nih.govmaxapress.com Subsequent modifications, including hydroxylations and acetylations, are carried out by various enzymes, primarily from the cytochrome P450 (CYP) and acetyltransferase (ACT) families, to yield the diverse array of cucurbitacins. nih.govmaxapress.com

To produce this compound heterologously, the genes encoding the enzymes responsible for its specific biosynthetic pathway would need to be identified and co-expressed in a suitable host. While the complete pathway for this compound is not fully elucidated, knowledge from related cucurbitacins provides a roadmap. For instance, the production of cucurbitadienol has been successfully achieved in engineered Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a tobacco species). biorxiv.org

A potential strategy for the heterologous production of this compound would involve:

Establishing a cucurbitadienol-producing host: This requires the expression of a cucurbitadienol synthase (an OSC).

Introducing tailoring enzymes: The specific CYP450s and other enzymes that modify cucurbitadienol to this compound would then be expressed in this host. The absence of a hydroxyl group at the C16 position in this compound is a key structural feature. achemblock.com Therefore, the heterologous system would need to exclude or lack the specific CYP450 responsible for C16 hydroxylation, a step that is known to occur in the biosynthesis of other cucurbitacins like cucurbitacin E. frontiersin.org

The choice of a heterologous host is critical and can influence the yield and functionality of the expressed enzymes. Common hosts for metabolic engineering of plant natural products include Escherichia coli, Saccharomyces cerevisiae, and plant-based systems like hairy roots. frontiersin.orguni-giessen.de

Table 1: Potential Heterologous Hosts for this compound Production

| Host Organism | Advantages | Challenges |

| Escherichia coli | Rapid growth, well-established genetic tools, low-cost cultivation. | Lacks post-translational modifications required by some plant enzymes, membrane-bound enzymes like CYPs may not fold or function correctly without a compatible reductase partner. |

| Saccharomyces cerevisiae | Eukaryotic host, capable of post-translational modifications, well-characterized genetics, GRAS (Generally Recognized as Safe) status. | Compartmentalization of pathways can be complex, may have competing native metabolic pathways. |

| Nicotiana benthamiana (transient expression) | Plant-based system providing a native-like environment for plant enzymes, rapid expression of pathway genes. | Not ideal for large-scale continuous production, extraction of the final product can be complex. |

| Cucurbita pepo hairy roots | Provides a plant-based environment with endogenous precursors, stable expression. frontiersin.org | Slower growth compared to microbes, optimization of culture conditions can be challenging. frontiersin.org |

Application of Directed Evolution and Enzyme Engineering for Pathway Optimization

Directed evolution and other enzyme engineering techniques can be employed to optimize the biosynthetic pathway of this compound, either to improve the yield or to generate novel derivatives. nih.gov These methods involve creating libraries of enzyme variants and screening them for desired properties, such as enhanced catalytic activity, altered substrate specificity, or improved stability. nih.gov

For the this compound pathway, key targets for enzyme engineering would include the oxidosqualene cyclase (OSC) and the cytochrome P450 enzymes.

Engineering Oxidosqualene Cyclase (OSC): The OSC is a crucial enzyme that catalyzes the formation of the cucurbitadienol backbone. Directed evolution could be used to improve its catalytic efficiency or to alter its product profile, potentially leading to novel cucurbitane skeletons.

Engineering Cytochrome P450 Enzymes (CYPs): The CYPs are responsible for the various oxidative modifications of the cucurbitadienol scaffold. By engineering these enzymes, it may be possible to:

Increase the catalytic rate: This would lead to a higher flux through the pathway and increased production of this compound.

Alter regioselectivity: Modifying the site of hydroxylation could lead to the production of novel cucurbitacin analogs. For example, an engineered CYP could be designed to avoid hydroxylation at the C16 position, thereby specifically favoring the production of 16-desoxy cucurbitacins.

Enhance substrate acceptance: An engineered CYP might be able to process a wider range of cucurbitadienol-like precursors, further diversifying the potential products.

A study on the acetyltransferase (ACT) from watermelon demonstrated that this enzyme is responsible for the C16-acetylation of cucurbitacins. nih.gov Engineering such an enzyme could potentially be used to introduce or remove acetyl groups at specific positions on the this compound molecule, creating a library of novel compounds with potentially different biological activities.

Table 2: Examples of Enzyme Engineering Targets in Cucurbitacin Biosynthesis

| Enzyme Target | Engineering Goal | Potential Outcome for this compound Pathway |

| Oxidosqualene Cyclase (OSC) | Increased catalytic efficiency | Higher yield of the precursor cucurbitadienol. |

| Altered product specificity | Generation of novel cucurbitane scaffolds. | |

| Cytochrome P450 (CYP) Monooxygenases | Enhanced catalytic activity | Increased production of hydroxylated intermediates. |

| Modified regioselectivity | Controlled hydroxylation patterns to favor specific products or create novel ones. | |

| Acetyltransferases (ACTs) | Altered substrate specificity | Introduction or removal of acetyl groups at different positions on the cucurbitane skeleton. nih.gov |

The application of these metabolic engineering and enzyme engineering strategies holds significant promise for the efficient and sustainable production of this compound and for the generation of new, potentially more potent, cucurbitacin derivatives.

Chemical Synthesis and Structural Modification Strategies for 16 Desoxycucurbitacin V and Analogues

Total Synthesis Approaches to 16-Desoxycucurbitacin V

While a completed total synthesis of this compound has not been reported in the literature, the general strategies for the construction of the cucurbitane skeleton provide a roadmap for such an endeavor. The synthesis of related cucurbitane triterpenoids, such as octanorcucurbitacin B, highlights the key challenges and potential solutions. nsf.govacs.org

A plausible retrosynthetic analysis of this compound would disconnect the molecule into more manageable and synthetically accessible fragments. The core tetracyclic system is the primary challenge. A common strategy for the synthesis of complex polycyclic systems is to employ annulation reactions to build the rings sequentially.

Key Disconnections and Fragments:

Side Chain: The side chain at C17 could be introduced late in the synthesis via an olefination reaction or a coupling reaction.

D-Ring: The D-ring could be formed through an intramolecular aldol condensation or a similar cyclization reaction from a precursor containing the A, B, and C rings.

A/B/C Ring System: The tricyclic core could be assembled through a series of cycloaddition reactions, such as a Diels-Alder reaction, or through sequential annulation strategies.

The synthesis would rely on the preparation of key building blocks that already contain some of the required stereochemical information. For instance, a chiral pool approach could utilize a readily available chiral starting material to set the stereochemistry of one of the rings, which would then direct the stereochemistry of subsequent reactions.

The cucurbitane skeleton of this compound features several stereogenic centers, including quaternary carbons, which are notoriously difficult to construct. nsf.govacs.org Therefore, the development and application of stereoselective and enantioselective methods are paramount.

Key Methodologies:

Asymmetric Catalysis: Enantioselective reactions, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, would be crucial for establishing the correct stereochemistry of the chiral centers.

Substrate Control: The inherent stereochemistry of a well-chosen starting material or an early intermediate can be used to direct the stereochemical outcome of subsequent reactions.

Stereoselective Annulations: Reactions like the Robinson annulation or the Nazarov cyclization can be rendered stereoselective through the use of chiral auxiliaries or catalysts to build the ring system with the correct relative stereochemistry.

The synthesis of the cucurbitane core has been approached through a stereoselective metallacycle-mediated annulative cross-coupling followed by a stereoselective intramolecular Heck reaction, demonstrating a powerful strategy for controlling the stereochemistry of the fused ring system. nsf.govacs.org

Semi-Synthetic Derivatization from Naturally Occurring Precursors

Given the complexity of a total synthesis, a more practical approach to obtain this compound and its analogues is through the semi-synthetic modification of more abundant, naturally occurring cucurbitacins. Cucurbitacin B, for example, is a readily available starting material that can be chemically transformed into a variety of derivatives. mdpi.commdpi.comresearchgate.net

The various hydroxyl and carbonyl groups on the cucurbitacin skeleton offer multiple sites for chemical modification. The challenge lies in achieving selectivity to modify a specific functional group without affecting others.

Selective Transformations:

Protection-Deprotection Strategies: The use of protecting groups is essential to selectively mask certain reactive sites while transformations are carried out at other positions. For instance, the more reactive 2-hydroxyl group of Cucurbitacin B can be protected to allow for selective modification of the 16-hydroxyl group. mdpi.com

Regioselective Reactions: By carefully choosing reagents and reaction conditions, it is possible to achieve regioselective reactions. For example, the steric hindrance around certain hydroxyl groups can be exploited to direct acylation or etherification to less hindered positions.

Oxidation and Reduction: The carbonyl and hydroxyl groups can be interconverted using a wide range of oxidizing and reducing agents, allowing for the introduction of different functionalities.

The table below summarizes some selective functional group transformations that could be applied to a suitable cucurbitacin precursor to access this compound.

| Transformation | Reagents and Conditions | Target Functional Group |

| Selective Protection of 2-OH | TBDMSCl, imidazole, DMF | 2-hydroxyl |

| Acylation of 16-OH | Acetic anhydride, pyridine | 16-hydroxyl |

| Deoxygenation of 16-OH | Barton-McCombie deoxygenation | 16-hydroxyl |

| Oxidation of 11-OH | Dess-Martin periodinane | 11-hydroxyl |

Beyond simple functional group interconversions, chemical modifications can be used to introduce entirely new structural scaffolds to the cucurbitacin backbone. These modifications can lead to analogues with altered physicochemical properties and biological activities.

Strategies for Introducing Novel Scaffolds:

Ring-Opening and Rearrangement: Treatment of cucurbitacins with strong acids or bases can induce skeletal rearrangements, leading to novel ring systems.

Click Chemistry: The introduction of an azide or alkyne handle onto the cucurbitacin skeleton allows for the facile attachment of a wide variety of molecular fragments via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Cross-Coupling Reactions: Functional groups such as halides or triflates can be introduced and then used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to append new carbon-based substituents.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are driven by the desire to improve its biological activity, selectivity, and pharmacokinetic properties. By systematically modifying different parts of the molecule, a structure-activity relationship (SAR) can be established, guiding the design of more potent and less toxic compounds.

Key Areas for Modification:

Side Chain: The side chain at C17 is a common target for modification. Variations in the length, branching, and functional groups of the side chain can have a significant impact on biological activity.

C-Ring: The functional groups on the C-ring, such as the hydroxyl group at C11, can be modified to explore their role in binding to target proteins.

The synthesis of these analogues often relies on the semi-synthetic strategies described above, starting from a common cucurbitacin precursor. For example, a series of ester derivatives of Cucurbitacin B were synthesized to evaluate the influence of the ester side chain on their biological activities. mdpi.comresearchgate.net This approach allows for the rapid generation of a library of related compounds for biological screening.

The following table presents examples of synthesized Cucurbitacin B analogues and their reported activities, which can inform the design of this compound analogues.

| Compound | Modification | Reported Activity |

| Cucurbitacin B | Parent Compound | Potent antitumor activity, but high toxicity mdpi.commdpi.com |

| 2-O-β-D-galactopyranosyl dihydrocucurbitacin B | Glycosylation at C2 | Synthesized as a novel glycoside derivative |

| 10b (a derivative) | Modification at C2 and C16 | Potent activity against HepG-2 cell line with improved therapeutic index mdpi.comresearchgate.net |

Principles of Rational Design for Structural Diversity

The rational design of cucurbitacin analogues is primarily driven by the goal of enhancing therapeutic properties while minimizing toxicity. myskinrecipes.comtargetmol.combiocrick.com The complex tetracyclic triterpenoid (B12794562) structure of cucurbitacins offers multiple sites for chemical modification. biocrick.com Key principles in the rational design of these analogues include:

Modification of Hydroxyl Groups: Cucurbitacins possess several hydroxyl groups that are prime targets for modification. For instance, in the synthesis of Cucurbitacin B derivatives, the 2-hydroxyl and 16-hydroxyl groups have been subjects of selective acylation. The introduction of different ester side chains can significantly influence the biological activity of the resulting compounds. Protecting group chemistry is often necessary to achieve selective modification due to the varying reactivity of the different hydroxyl groups.

Alterations to the Side Chain: The side chain of the cucurbitacin skeleton is another critical area for structural modification. Changes in the side chain have been shown to modify the biological activity of these compounds. Strategies may involve the introduction of different functional groups or altering the length and branching of the chain to explore structure-activity relationships (SAR).

Modification of the Tetracyclic Core: While more synthetically challenging, modifications to the core tetracyclic structure can lead to novel analogues with unique properties. This could involve the introduction or removal of double bonds or the alteration of stereochemistry at various chiral centers. The fundamental cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene ring system, is the common starting point for these modifications.

Glycosylation: The attachment of sugar moieties to the cucurbitacin core, typically at the C-2 position, is a naturally occurring modification that can also be explored synthetically. Glycosylation can alter the solubility, bioavailability, and targeting of the compounds.

The following table summarizes the key reactive sites on the general cucurbitacin scaffold and the potential for generating structural diversity through rational design.

| Target Site | Type of Modification | Rationale for Modification | Potential Outcome |

| Hydroxyl Groups (e.g., C-2, C-16) | Acylation, Etherification, Glycosylation | Modulate polarity, solubility, and interaction with biological targets. | Altered bioactivity and reduced toxicity. |

| Side Chain | Functional group interconversion, Chain extension/truncation | Explore the impact of side chain structure on biological activity. | Enhanced target specificity and potency. |

| Carbonyl Groups | Reduction, Nucleophilic addition | Investigate the role of keto groups in the compound's mechanism of action. | Creation of novel analogues with different electronic and steric properties. |

| Double Bonds | Hydrogenation, Epoxidation | Alter the conformation and reactivity of the tetracyclic core. | Development of compounds with improved stability and modified activity. |

Application of Combinatorial Chemistry Approaches for Analogue Libraries

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. While specific applications of combinatorial chemistry to generate libraries of this compound are not detailed in the literature, the principles can be applied to the cucurbitacin scaffold.

The synthesis of a combinatorial library of cucurbitacin analogues would likely involve a solid-phase or solution-phase parallel synthesis approach. A common strategy would be to attach a protected cucurbitacin core to a solid support, followed by a series of reactions to introduce diversity at specific positions. For example, a library of ester derivatives could be generated by reacting the resin-bound cucurbitacin with a diverse set of carboxylic acids.

Key steps in developing a combinatorial library of cucurbitacin analogues would include:

Scaffold Selection and Functionalization: A suitable cucurbitacin starting material, functionalized for attachment to a solid support, would be chosen.

Library Design: A set of diverse building blocks (e.g., acyl chlorides, amines, alcohols) would be selected to react with the scaffold.

Parallel Synthesis: The reactions would be carried out in parallel in a multi-well plate format, with each well containing a different building block.

Cleavage and Purification: The synthesized analogues would be cleaved from the solid support and purified.

High-Throughput Screening: The library of compounds would then be screened for biological activity.

The table below illustrates a hypothetical combinatorial library design for cucurbitacin analogues based on the modification of a hydroxyl group.

| Scaffold | Building Block (R-COOH) | Resulting Analogue |

| Cucurbitacin Core-OH | Acetic Acid | Cucurbitacin Core-O-Acetyl |

| Cucurbitacin Core-OH | Propionic Acid | Cucurbitacin Core-O-Propionyl |

| Cucurbitacin Core-OH | Benzoic Acid | Cucurbitacin Core-O-Benzoyl |

| Cucurbitacin Core-OH | Cinnamic Acid | Cucurbitacin Core-O-Cinnamoyl |

Elucidation of Reaction Mechanisms in this compound Synthesis

Specific reaction mechanisms for the synthesis of this compound are not available in the scientific literature. However, an understanding of the biosynthesis of cucurbitacins provides insight into the types of reactions and mechanisms involved in the formation of the cucurbitane skeleton and its subsequent modifications.

The biosynthesis of cucurbitacins proceeds through the mevalonate (B85504) pathway, starting from acetyl-CoA. A key step is the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) skeleton, a reaction catalyzed by oxidosqualene cyclase. This initial cyclization is a complex cationic cascade reaction.

Following the formation of the basic tetracyclic structure, a series of enzymatic modifications occur, including hydroxylations, acetylations, and dehydrogenations, to produce the diverse array of naturally occurring cucurbitacins. These reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and acetyltransferases.

For example, the acetylation of hydroxyl groups, a common modification in cucurbitacin chemistry, is catalyzed by acetyltransferases. The mechanism of these enzymatic reactions typically involves the activation of the acetyl group by coenzyme A, followed by nucleophilic attack from the hydroxyl group of the cucurbitacin substrate.

In laboratory synthesis, the mechanisms of the reactions used to modify cucurbitacins would follow standard organic chemistry principles. For instance, the esterification of a hydroxyl group would proceed via nucleophilic acyl substitution. The use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DMAP (4-dimethylaminopyridine) is a common method for achieving this transformation. The mechanism involves the activation of the carboxylic acid by EDCI, followed by nucleophilic attack by the cucurbitacin's hydroxyl group.

Biological Activities and Molecular Mechanisms of 16 Desoxycucurbitacin V in Vitro and Preclinical Cellular Models

Cellular Responses and Phenotypic Alterations Induced by 16-Desoxycucurbitacin VDetailed descriptions of cellular responses and phenotypic changes resulting from treatment with 16-Desoxycucurbitacin V are absent from the scientific literature.

Analysis in Various In Vitro Cell Line Models

There is currently no published research detailing the effects of this compound on cell proliferation, differentiation, or programmed cell death in any in vitro cell line models. The mechanisms by which other cucurbitacins exert their effects often involve the modulation of key signaling pathways, such as the JAK/STAT, and MAPK pathways, leading to cell cycle arrest and apoptosis. nih.govmdpi.com However, it remains unknown if this compound shares these or other mechanisms of action.

Application of Organoid and Three-Dimensional (3D) Cell Culture Models

The application of organoid and 3D cell culture models in studying the effects of this compound has not been reported in any available scientific literature. These advanced in vitro models, which more closely mimic the complex microenvironment of tissues, are increasingly being used to evaluate the efficacy and mechanisms of anti-cancer compounds. The lack of data in this area indicates that the biological activity of this compound is yet to be explored using these sophisticated techniques.

Comparative Biological Analysis with Other Cucurbitacins and Related Natural Products

A comparative biological analysis of this compound with other cucurbitacins and related natural products is not possible due to the absence of activity data for this specific compound. Comparative studies are crucial for understanding structure-activity relationships within the cucurbitacin family and for identifying derivatives with improved therapeutic potential. mdpi.commdpi.com For instance, studies on other cucurbitacins have revealed that minor structural differences can significantly impact their biological activity and toxicity profiles. nih.govphcogrev.com Without any biological data for this compound, its relative potency and specific effects compared to other members of this class remain a matter of speculation.

Chemical Ecology and Ecological Significance of 16 Desoxycucurbitacin V

Role in Plant-Herbivore Interactions and Plant Defense Mechanisms

Cucurbitacins are central to the chemical defense strategies of plants, acting as a significant deterrent to many herbivores. nih.gov However, for a small number of adapted specialist herbivores, these same compounds can act as feeding stimulants and attractants. nih.govacs.org

The primary role of cucurbitacins in plant-herbivore interactions is as a potent feeding deterrent. nih.govoup.com Their extreme bitterness is a powerful defense mechanism against generalist herbivores. wikipedia.org Studies have shown that various cucurbitacins effectively deter feeding by a wide range of insects with mandibulate (chewing) mouthparts. oup.com For instance, cucurbitacin B has been demonstrated to be an effective antifeedant against several non-adapted insect species. oup.com

Interestingly, the effectiveness of different cucurbitacins can be species-specific, with slight chemical modifications to the cucurbitacin structure altering their activity against different herbivores. acs.org This suggests a co-evolutionary arms race where plants produce a variety of related compounds to defend against a diverse community of herbivores.

Conversely, for specialist herbivores that have co-evolved with cucurbit-producing plants, such as the striped cucumber beetle (Acalymma vittatum), these bitter compounds can act as kairomones, guiding them to their host plants. nih.gov This specialist interaction highlights the complex and often opposing roles a single class of chemical compounds can play in ecological systems.

Table 1: Antifeedant Effects of Various Cucurbitacins on Different Insect Species

| Cucurbitacin | Insect Species | Type of Interaction | Reference |

| Cucurbitacin B | Popillia japonica (Japanese beetle) | Deterrent | oup.com |

| Cucurbitacin B | Cerotoma trifurcata (Bean leaf beetle) | Deterrent | oup.com |

| Cucurbitacin B | Leptinotarsa decemlineata (Colorado potato beetle) | Deterrent | oup.com |

| Cucurbitacin B | Trichoplusia ni (Cabbage looper) | Deterrent | oup.com |

| Cucurbitacin B | Aphis gossypii (Melon aphid) | Reduced longevity and fecundity | nih.gov |

| Cucurbitacin C | Tetranychus urticae (Two-spotted spider mite) | Decreased survival and population growth | nih.gov |

| Cucurbitacin D | Tetranychus urticae (Two-spotted spider mite) | Inhibited reproduction | nih.gov |

| Cucurbitacin E glycoside | Aphis craccivora (Cowpea aphid) | Mortality | nih.gov |

Plant defenses can be either constitutive (always present) or induced (produced in response to attack). nih.gov While cucurbitacins are often considered constitutive defenses, some studies suggest that their production can be induced or enhanced by herbivory. nih.gov However, research on the induction of cucurbitacin biosynthesis has yielded mixed results, with the response appearing to be dependent on the plant species, the specific herbivore, and the plant tissue being attacked. nih.govdntb.gov.ua

For example, in some squash varieties, belowground feeding by larvae of the banded cucumber beetle (Diabrotica balteata) did not lead to an increase in cucurbitacin levels in the roots, but it did trigger the expression of genes involved in cucurbitacin biosynthesis. nih.govdntb.gov.ua This suggests a complex regulatory mechanism controlling the production of these defensive compounds. The process of domestication has often led to a reduction in cucurbitacin levels in cultivated squash varieties, which can alter their interactions with herbivores. dntb.gov.uaresearchgate.net

Allelopathic Effects and Plant-Plant Interactions Mediated by 16-Desoxycucurbitacin V

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Root exudates from pumpkin (Cucurbita moschata) have been shown to have both autotoxic (toxic to the same species) and allelopathic effects, significantly inhibiting the seedling growth of wheat and radish. nih.govcjae.net The production of these allelochemicals appears to be linked to the growth rate of the pumpkin roots. nih.govcjae.net

Similarly, aqueous extracts from squash (Cucurbita pepo) have demonstrated allelopathic potential, reducing the germination and growth of several common weed species. cabidigitallibrary.org The inhibitory effects were observed with both shoot extracts and foliage leachates, indicating that these compounds can be released from different parts of the plant. cabidigitallibrary.org While these studies did not specifically identify cucurbitacins as the causative agents, the known presence of these compounds in cucurbits suggests they may contribute to the observed allelopathic effects.

Interactions with Microbial Communities in Ecological Contexts

The chemical compounds produced by plants can significantly influence the microbial communities in their immediate vicinity, particularly in the rhizosphere (the soil region around the roots) and as endophytes (microbes living within plant tissues).

Cucurbitacins have been reported to possess antimicrobial properties. nih.govnih.gov For instance, cucurbitacin B has shown activity against the bacterium Staphylococcus aureus and the virus HSV-1. researchgate.net In an ecological context, these antimicrobial activities could play a role in defending the plant against pathogenic microbes. The presence of cucurbitacins in plant tissues and their release into the rhizosphere could help shape a microbial community that is less favorable to pathogens.

Recent research has highlighted the role of root-secreted secondary metabolites in shaping the rhizosphere microbiome. nih.gov A study on melon demonstrated that the transport of cucurbitacin B from the roots into the soil selectively enriched for the bacterial genera Enterobacter and Bacillus. nih.gov This modulation of the rhizosphere microbiome, in turn, conferred resistance to the soil-borne fungal pathogen Fusarium oxysporum. nih.gov This indicates that cucurbitacins can act as signaling molecules that recruit beneficial microbes to the root zone, thereby enhancing plant fitness.

Endophytic microbes, which live within the plant, can also be influenced by the plant's chemistry. While direct studies on the effect of cucurbitacins on endophytic communities are limited, research has shown that cucurbit plants host a variety of endophytic bacteria and fungi. oup.comnih.govnih.gov Some of these endophytes have been shown to antagonize plant pathogens. nih.govnih.gov It is plausible that the specific chemical environment within the plant, including the presence of cucurbitacins, plays a role in selecting for and maintaining these beneficial endophytic relationships.

Co-evolutionary Dynamics and Chemical Arms Races Involving Cucurbitacins

The evolution of cucurbitacins is a classic example of a co-evolutionary "arms race" between plants and the herbivores that consume them. This dynamic interplay of defense and counter-defense has shaped the diversity of both the plant compounds and the insects that interact with them.

Plants in the Cucurbitaceae family, such as pumpkins, cucumbers, and gourds, produce cucurbitacins as a primary chemical defense. youtube.com These bitter compounds act as potent deterrents to generalist herbivores, effectively protecting the plants from being eaten. The production of these defensive chemicals is a clear illustration of plants evolving mechanisms to enhance their survival and reproductive success in the face of herbivory.

However, this chemical defense is not absolute. A specialized group of insects, particularly beetles from the subtribe Diabroticites (which includes cucumber beetles), has co-evolved the ability to not only tolerate but also to be strongly attracted to cucurbitacins. For these specialist insects, the cucurbitacins that repel other herbivores have become kairomones—chemical cues that signal the presence of a suitable host plant for feeding and reproduction. This compulsive feeding behavior is triggered by contact between the beetle's maxillary receptors and the cucurbitacins.

This co-evolutionary relationship has led to a number of fascinating adaptations:

Sequestration: Some Diabroticite beetles sequester cucurbitacins from the plants they consume and store them in their own bodies. This sequestered chemical arsenal (B13267) then provides the beetles with protection against their own predators.

Detoxification: Specialist herbivores have evolved metabolic pathways to detoxify cucurbitacins, allowing them to consume plant tissues with high concentrations of these compounds without ill effect.

Chemical Diversification: The intense selective pressure from specialist herbivores has likely driven the diversification of cucurbitacin structures within the Cucurbitaceae family. Plants that produce novel cucurbitacin variants may have a temporary advantage against herbivores that have adapted to the more common forms. This, in turn, drives the evolution of new detoxification mechanisms in the insects.

The table below summarizes the key players and their roles in this co-evolutionary dynamic.

| Interacting Group | Role in Co-evolutionary Dynamics | Adaptive Traits |

| Cucurbitaceae Plants | Produce cucurbitacins as a chemical defense against generalist herbivores. | Biosynthesis of a diverse array of bitter cucurbitacin compounds. |

| Generalist Herbivores | Avoid feeding on cucurbitacin-producing plants due to their bitter taste and toxicity. | Development of taste aversion and avoidance behaviors. |

| Specialist Herbivores (e.g., Diabroticite beetles) | Have evolved to utilize cucurbitacins as feeding stimulants and host-finding cues. | Detoxification pathways, sequestration of compounds for self-defense, specialized sensory receptors. |

This ongoing evolutionary struggle highlights the powerful role of chemical compounds like cucurbitacins in shaping ecological communities and driving the evolution of new species and adaptations.

Environmental Fate and Biotransformation Processes of this compound in Ecosystems

Cucurbitacins are complex organic molecules, and their degradation in the ecosystem is expected to be primarily driven by microbial activity. When cucurbitacin-containing plant material senesces and decomposes, these compounds are released into the soil and surrounding environment. Soil microorganisms, such as bacteria and fungi, possess a vast array of enzymes capable of breaking down complex organic matter.

The biotransformation of cucurbitacins can involve several key enzymatic processes:

Hydrolysis: Many cucurbitacins exist as glycosides, meaning they are attached to a sugar molecule. youtube.com The initial step in their degradation is often the cleavage of this glycosidic bond by enzymes like β-glucosidases, releasing the sugar and the cucurbitacin aglycone.

Hydroxylation and Oxidation: Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes known to be involved in the metabolism of a wide variety of compounds. These enzymes can introduce hydroxyl groups (-OH) or catalyze other oxidative reactions on the cucurbitacin skeleton, altering its structure and often reducing its biological activity.

Acetylation and Deacetylation: Acetyltransferases (ACTs) can add acetyl groups to the cucurbitacin molecule, while other enzymes can remove them. These modifications can significantly impact the compound's properties and subsequent degradation.

The table below outlines the probable enzymatic transformations involved in the breakdown of cucurbitacins in the environment.

| Enzymatic Process | Enzyme Class | Probable Effect on Cucurbitacin Structure |

| Deglycosylation | Glycoside hydrolases (e.g., β-glucosidase) | Removal of sugar moieties from glycosylated cucurbitacins. |

| Oxidation | Cytochrome P450 monooxygenases, Dehydrogenases | Introduction of hydroxyl groups, conversion of hydroxyls to ketones. |

| Acetylation/Deacetylation | Acetyltransferases, Esterases | Addition or removal of acetyl functional groups. |

| Ring Cleavage | Various microbial enzymes | Eventual breakdown of the core tetracyclic triterpenoid (B12794562) structure. |

The rate and extent of these biotransformation processes will depend on various environmental factors, including soil type, pH, temperature, moisture, and the composition of the microbial community. While the specific half-life and degradation products of this compound in the environment remain to be determined, it is likely that a consortium of microorganisms contributes to its eventual mineralization into simpler organic compounds, carbon dioxide, and water. Further research is needed to elucidate the specific pathways and microorganisms involved in the environmental fate of this particular cucurbitacin.

Advanced Research Methodologies and Technological Innovations in 16 Desoxycucurbitacin V Studies

High-Throughput Screening (HTS) Platforms for Biological Activity Profiling

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery and the biological profiling of natural products. This automated approach allows for the rapid testing of thousands to millions of compounds for their effects on specific biological targets or cellular processes. While specific HTS campaigns exclusively focused on 16-Desoxycucurbitacin V are not extensively documented in publicly available literature, the principles of HTS are highly applicable to profile its biological activities.

HTS assays are typically conducted in microtiter plates with a high number of wells, enabling parallel processing of numerous samples. These assays can be designed to measure various endpoints, such as enzyme activity, receptor binding, gene expression, or cell viability. For a compound like this compound, which belongs to the cucurbitacin family known for its cytotoxic and anti-inflammatory effects, HTS platforms would be invaluable for:

Identifying Novel Biological Targets: Screening this compound against a diverse panel of assays representing different cellular pathways could uncover previously unknown biological activities and molecular targets.

Structure-Activity Relationship (SAR) Studies: By screening a library of natural and synthetic analogs of this compound, researchers can systematically determine which structural features are crucial for its biological effects.

Prioritizing Lead Compounds: In a broader screen of natural product libraries, HTS can quickly identify potent compounds like this compound for further, more detailed investigation.

The data generated from HTS, often in the form of dose-response curves, provides quantitative metrics of a compound's potency and efficacy, guiding further research efforts.

Application of Omics Technologies for Comprehensive Biological Analysis

The "omics" revolution, encompassing metabolomics, proteomics, and transcriptomics, has provided a systems-level perspective on the biological effects of natural compounds. These technologies offer a holistic view of the molecular changes within an organism or cell in response to a substance like this compound.

Metabolomics for Biosynthetic Pathway Interrogation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, metabolomics is a powerful tool for elucidating its biosynthetic pathway in plants of the Cucurbitaceae family. The biosynthesis of cucurbitacins is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256) into the cucurbitadienol (B1255190) skeleton, which is then subjected to a series of oxidations and acetylations by various enzymes. frontiersin.org

By comparing the metabolic profiles of different plant tissues or varieties (e.g., bitter vs. non-bitter strains), researchers can identify the intermediates and final products of the cucurbitacin biosynthetic pathway. nih.govresearchgate.net This approach, often coupled with isotopic labeling studies, can map the flow of precursors and pinpoint key enzymatic steps. For instance, integrated metabolome and transcriptome analysis in Luffa acutangula (a member of the Cucurbitaceae family) revealed the accumulation of several cucurbitacin-related compounds in bitter varieties, correlating with the upregulation of biosynthetic genes. nih.gov Such studies provide a framework for understanding how this compound is produced in nature.

Proteomics for Target Identification and Protein Interaction Analysis

Proteomics focuses on the large-scale study of proteins, their structures, functions, and interactions. For a bioactive compound like this compound, proteomics is crucial for identifying its direct molecular targets and understanding its mechanism of action. Cucurbitacins are known to interact with various proteins, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the PI3K/Akt signaling pathway. mdpi.comnih.gov

Several proteomic strategies can be employed:

Affinity-Based Proteomics: This involves immobilizing this compound on a solid support to "fish" for its binding partners in a cell lysate. The captured proteins are then identified by mass spectrometry.

Expression Proteomics: This method compares the protein expression profiles of cells treated with this compound to untreated cells. Differentially expressed proteins can provide clues about the pathways affected by the compound. For example, a downregulation of anti-apoptotic proteins like Bcl-2 or an upregulation of pro-apoptotic proteins could be observed. nih.gov

Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of proteins in the presence of a ligand. The binding of this compound to a target protein can alter its melting point, allowing for the identification of direct interactions within the native cellular environment.

These proteomic approaches can provide a comprehensive map of the protein interaction landscape of this compound, validating known targets and potentially uncovering novel ones.

Transcriptomics for Gene Regulation and Pathway Analysis

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell. By analyzing changes in gene expression in response to this compound, researchers can gain insights into the cellular pathways it modulates. This is often done using techniques like RNA sequencing (RNA-Seq).

In the context of biosynthesis, transcriptome analysis of cucurbitacin-producing plants has been instrumental in identifying the genes encoding the biosynthetic enzymes, such as oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and acyltransferases (ACTs). frontiersin.orgmaxapress.com Studies have shown that the expression of these genes is often tightly regulated by transcription factors, which can be identified through comparative transcriptomics of bitter and non-bitter plant varieties. frontiersin.orgnih.gov

When studying the pharmacological effects of this compound, treating cancer cell lines with the compound and performing RNA-Seq can reveal the upregulation of genes involved in apoptosis and cell cycle arrest, and the downregulation of genes related to cell proliferation and survival. nih.gov This provides a global picture of the transcriptional reprogramming induced by the compound.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Advanced imaging techniques provide spatial and temporal information about the localization and interaction of molecules within living cells. For this compound, these methods can be used to visualize its distribution within the cell and its effects on subcellular structures.

Techniques that could be applied include:

Confocal Microscopy: Using fluorescently labeled analogs of this compound, researchers could track its uptake and accumulation in different cellular compartments, such as the cytoplasm, nucleus, or mitochondria.

Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be used to monitor the interaction of this compound with its protein targets in real-time within living cells. For instance, a FRET sensor could be designed to report on the inhibition of a specific kinase by the compound.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can provide nanoscale resolution, allowing for the precise localization of this compound in relation to its target proteins or cellular structures.

These imaging studies would offer a dynamic and detailed view of the compound's journey and activity within the cell, complementing the data obtained from omics technologies.

Integration of Chemoinformatics and Bioinformatics for Data Analysis and Predictive Modeling

The vast amounts of data generated by HTS and omics technologies necessitate the use of sophisticated computational tools for analysis and interpretation. Chemoinformatics and bioinformatics are essential for extracting meaningful biological insights from these complex datasets.

Chemoinformatics can be applied to:

Virtual Screening: Computational models can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target. This can help in prioritizing compounds for experimental testing.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By analyzing the chemical structures and biological activities of a series of related compounds, QSAR models can be built to predict the activity of new, untested molecules. This can guide the design of more potent and selective analogs of this compound.

Bioinformatics is crucial for:

Analysis of Omics Data: A suite of bioinformatics tools is used to process, analyze, and visualize data from transcriptomics, proteomics, and metabolomics experiments. This includes differential expression analysis, pathway enrichment analysis, and the construction of protein-protein interaction networks.

Predictive Modeling: By integrating data from multiple omics platforms, bioinformatics models can be developed to predict the cellular response to this compound and to generate hypotheses about its mechanism of action.

The synergy between these computational approaches and experimental methodologies is critical for accelerating the pace of research and for a more comprehensive understanding of the therapeutic potential of natural products like this compound.

Conclusion and Future Perspectives in 16 Desoxycucurbitacin V Research

Summary of Key Academic Discoveries and Contributions to the Field

A comprehensive review of existing scientific literature reveals a notable absence of dedicated academic studies on 16-Desoxycucurbitacin V. To date, its presence is primarily documented in the catalogs of chemical suppliers, and it has not been the subject of significant research. Consequently, there are no key academic discoveries or contributions to the field that can be directly attributed to this specific compound.

The scientific community's understanding of this molecule is therefore inferred from the extensive research conducted on its parent class, the cucurbitacins. These tetracyclic triterpenoids, isolated from various plant families, are well-known for their wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. The established knowledge of cucurbitacins like cucurbitacin B and E serves as a foundational framework, suggesting the potential for this compound to possess similar properties, though this remains to be experimentally verified.

Identification of Unaddressed Research Questions and Emerging Areas

The lack of specific research on this compound means that the field is wide open for investigation. A host of fundamental questions remain unanswered, representing a significant research gap and a promising area for emerging studies. Key among these are:

Natural Occurrence and Isolation: While it is listed by chemical suppliers, its natural source, if any, is not well-documented. Identifying the plant or organism that produces this compound is a critical first step. Subsequent efforts would need to focus on developing efficient extraction and purification protocols.

Structural Elucidation and Chemical Synthesis: Although a putative structure is implied by its name, detailed spectroscopic data (NMR, MS, etc.) to confirm its precise chemical structure is not available in the public domain. Furthermore, the development of a total synthesis or semi-synthetic routes from more abundant cucurbitacins would be a significant contribution.

Biosynthetic Pathway: The enzymatic steps leading to the formation of this compound are unknown. Understanding its biosynthesis would not only provide insights into its natural production but also open avenues for its biotechnological synthesis.

Pharmacological Profile: The biological activities of this compound are entirely unexplored. A comprehensive screening of its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological effects is a primary area of need.

Mechanism of Action: For any identified biological activities, elucidating the underlying molecular mechanisms will be crucial. This includes identifying its cellular targets and its effects on key signaling pathways.

Potential for Sustainable Production and Biotechnological Applications

Given the challenges often associated with the isolation of natural products in low yields, the development of sustainable production methods for this compound is a forward-looking consideration. Drawing parallels from research on other cucurbitacins, several biotechnological approaches could be explored:

Metabolic Engineering: If the biosynthetic genes for this compound can be identified, they could be expressed in microbial or plant-based systems for scalable and sustainable production. The use of hairy root cultures, which has been explored for other cucurbitacins, could be a viable platform.

Synthetic Biology: The construction of synthetic biological circuits in chassis organisms like Saccharomyces cerevisiae or Escherichia coli could enable de novo biosynthesis of the compound, offering a highly controlled and optimizable production strategy.

Enzymatic Synthesis: The identification and characterization of the specific enzymes involved in the final steps of its biosynthesis could allow for cell-free enzymatic synthesis, providing a clean and efficient route to the molecule.

These biotechnological applications would not only ensure a stable supply for research and potential future applications but also reduce the reliance on potentially rare or slow-growing natural sources.

Broader Implications for Chemical Biology, Phytochemistry, and Ecologically Inspired Drug Discovery

The study of this compound, despite its current obscurity, has the potential to make significant contributions across several scientific disciplines:

Chemical Biology: As a new member of the cucurbitacin family, it could serve as a novel chemical probe to investigate biological pathways. Its unique structural features may lead to different target specificities or potencies compared to other known cucurbitacins, providing a finer tool to dissect complex cellular processes.

Phytochemistry: The discovery of its natural source and the characterization of its biosynthetic pathway would add to our understanding of the chemical diversity and evolution of secondary metabolites in the plant kingdom. It could also serve as a new chemotaxonomic marker.